![molecular formula C25H20N2O2 B3019704 2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 860612-40-4](/img/structure/B3019704.png)

2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

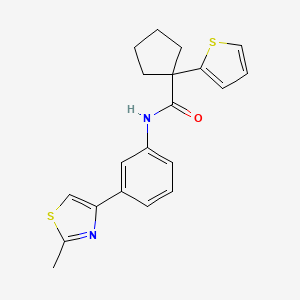

The synthesis of compounds related to 2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves the treatment of 2-hydroxymethylene-1-oxo-1,2,3,4-tetrahydrocarbazoles with various reagents to yield different products. For instance, when these carbazoles are treated with guanidine nitrate, 2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimido[4,5-a]carbazoles are formed. Another pathway includes the reaction with diazotized p-toluidine under Japp-Klingemann conditions, which produces 4'-methyl-1-oxo-2-phenylhydrazono-1,2,3,4-tetrahydrocarbazoles. These can further undergo cyclization using Kent's reagent to yield 6,12-dihydro-2-methyl-6-oxo-bisindolo[1,2-b:5,4-b']cyclohexanones .

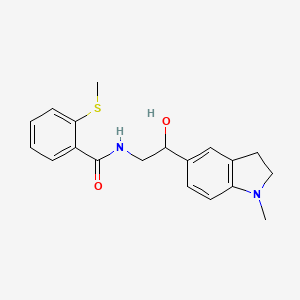

Molecular Structure Analysis

The molecular structure of the compounds synthesized from 2-hydroxymethylene-1-oxo-1,2,3,4-tetrahydrocarbazoles is complex and includes various functional groups. The presence of a pyrimido[4,5-a]carbazole moiety or a bisindolo[1,2-b:5,4-b']cyclohexanone structure indicates a polycyclic system with multiple rings. These structures are likely to exhibit interesting electronic and spatial properties due to their extended conjugation and potential for intermolecular interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these carbazole derivatives are multi-step and involve the formation of intermediates such as phenylhydrazono compounds. The use of diazotized p-toluidine and subsequent cyclization indicates a mechanism that involves the formation of azo compounds followed by ring closure. The reactions are likely to be sensitive to conditions such as pH, temperature, and the presence of catalytic or stoichiometric amounts of acids or bases .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one are not detailed in the provided papers, we can infer that the synthesized carbazole derivatives would exhibit properties influenced by their molecular structure. The presence of aromatic systems and heteroatoms would affect their electronic properties, making them potentially useful for applications requiring fluorescence. For example, 2-(9-Carbazole)-ethyl-chloroformate (CEOC), a related compound, has been used for the pre-column fluorescence labeling of phenols, indicating that carbazole derivatives can be designed to react under specific conditions to form stable derivatives suitable for analytical applications such as high-performance liquid chromatography .

Safety And Hazards

Orientations Futures

The future directions for research on such compounds could include further exploration of their potential applications in various fields, such as medicine, hygiene, and hospital . For instance, the compound MMINA showed a high binding affinity for E. coli, making it effective as an antibacterial agent .

Propriétés

IUPAC Name |

(2E)-2-[(3-phenoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2/c28-25-17(13-14-22-21-11-4-5-12-23(21)27-24(22)25)16-26-18-7-6-10-20(15-18)29-19-8-2-1-3-9-19/h1-12,15-16,26-27H,13-14H2/b17-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFLSKGXSGCWSY-WUKNDPDISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1=CNC3=CC(=CC=C3)OC4=CC=CC=C4)NC5=CC=CC=C25 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CC2=C(C(=O)/C1=C/NC3=CC(=CC=C3)OC4=CC=CC=C4)NC5=CC=CC=C25 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3019621.png)

![2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3019622.png)

![Benzyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B3019623.png)

![methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3019624.png)

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3019629.png)

![8-(p-tolyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3019632.png)